Superior Clinical Efficacy and Lower Adverse Event Rate vs. Tigecycline in Severe CRGNB Pneumonia
In a retrospective cohort study of 80 ICU patients with carbapenem-resistant Gram-negative bacilli (CRGNB) severe pneumonia, intravenous omadacycline demonstrated significantly higher clinical efficacy (72.09% vs. 43.24%, p=0.012) and a markedly lower incidence of adverse events (4.65% vs. 24.32%, p=0.020) compared to tigecycline [1]. No statistically significant difference was observed in 28-day mortality (p=0.090) or microbiological clearance (58.14% vs. 48.65%, p=0.501) [1].
| Evidence Dimension | Clinical Efficacy Rate in CRGNB Severe Pneumonia |
|---|---|
| Target Compound Data | 72.09% |
| Comparator Or Baseline | Tigecycline: 43.24% |
| Quantified Difference | Absolute difference: +28.85%; p=0.012 |
| Conditions | ICU patients; n=43 (OMC) vs n=37 (TGC); retrospective cohort |
Why This Matters
This direct comparison quantifies a >28% absolute improvement in clinical success rate and an ~80% relative reduction in adverse events, providing a strong evidence basis for formulary selection of omadacycline over tigecycline for this high-acuity, resistant infection setting.
- [1] Zhang Y, Wang F, Wang M, et al. Clinical Efficacy and Safety of Omadacycline Versus Tigecycline in Treating Severe Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacilli: A Retrospective Cohort Study. Infect Drug Resist. 2025;18:4699-4710. View Source
